molecular formula C24H18IN3O3S2 B2376000 4-(indolin-1-ylsulfonyl)-N-(4-(4-iodophenyl)thiazol-2-yl)benzamide CAS No. 361170-60-7

4-(indolin-1-ylsulfonyl)-N-(4-(4-iodophenyl)thiazol-2-yl)benzamide

Cat. No.: B2376000
CAS No.: 361170-60-7
M. Wt: 587.45
InChI Key: BQGXUKMKMWCUSH-UHFFFAOYSA-N
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Description

4-(indolin-1-ylsulfonyl)-N-(4-(4-iodophenyl)thiazol-2-yl)benzamide, also known as CUDC-305, is a small molecule inhibitor that targets multiple pathways involved in cancer cell growth and survival. This compound has gained significant attention in the scientific community due to its potential as a therapeutic agent for cancer treatment.

Scientific Research Applications

Antimicrobial and Antifungal Agents

  • A study synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives showing significant antimicrobial activity, particularly against Gram-positive bacterial strains and Candida strains (Bikobo et al., 2017).
  • Another research found that 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their 2-alkoxy derivatives, which are similar in structure to the chemical , exhibited potential as antifungal agents (Narayana et al., 2004).

Anticancer Activity

  • A study involving the design and synthesis of substituted N -(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxy­phenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which are structurally related to the query compound, showed moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
  • In another study, derivatives of thiazole showed promising anticancer properties, indicating the potential of thiazole-based compounds in cancer treatment (Yılmaz et al., 2015).

CNS Depressant and Anticonvulsant Activity

  • Thiazolidin-4-one derivatives, related to the compound , were synthesized and evaluated for CNS depressant and anticonvulsant activities, showing promising results in the maximal electroshock seizure test (Nikalje et al., 2015).

Properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18IN3O3S2/c25-19-9-5-16(6-10-19)21-15-32-24(26-21)27-23(29)18-7-11-20(12-8-18)33(30,31)28-14-13-17-3-1-2-4-22(17)28/h1-12,15H,13-14H2,(H,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGXUKMKMWCUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18IN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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